REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([NH2:10])[CH:3]=1.C(N(CC)CC)C.[C:18](Cl)(=[O:27])[C:19]1[C:20]([O:25][CH3:26])=[CH:21][CH:22]=[CH:23][CH:24]=1.O>C(Cl)Cl.CN(C1C=CC=CN=1)C.CCCCCC>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([CH3:1])=[CH:3][C:4]=1[NH:10][C:18](=[O:27])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[O:25][CH3:26])#[N:7]
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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CC1=CC(=C(C#N)C=C1)N
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Name
|
|
Quantity
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77.4 g
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Type
|
reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
800 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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4.62 g
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Type
|
catalyst
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Smiles
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CN(C)C1=NC=CC=C1
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Name
|
|
Quantity
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129 g
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Type
|
reactant
|
Smiles
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C(C=1C(=CC=CC1)OC)(=O)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
The reaction was then stirred at 30-40° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the reaction temperature at 0-5° C
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Type
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STIRRING
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Details
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the mixture was stirred for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous solution was extracted with CH2Cl2 (600 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a solid residue
|
Type
|
STIRRING
|
Details
|
The slurry was stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |